molecular formula C7H7N3 B028906 4-Methyl-1H-benzotriazole CAS No. 29878-31-7

4-Methyl-1H-benzotriazole

Cat. No. B028906
CAS RN: 29878-31-7
M. Wt: 133.15 g/mol
InChI Key: CMGDVUCDZOBDNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzotriazole derivatives, including 4-Methyl-1H-benzotriazole, often involves condensation reactions or modifications of existing benzotriazole structures. For instance, the synthesis of benzotriazole derivatives can be achieved through the condensation of benzotriazole-methylene compounds with various substituents in the presence of reagents like phosphorus oxychloride, leading to the formation of novel benzotriazole compounds with diverse structural features (Zhang Zi, 1995).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including 4-Methyl-1H-benzotriazole, is characterized by the presence of a triazole ring fused to a benzene ring, with various substituents attached to the benzene ring enhancing the compound's chemical properties. The structure and absolute configuration of such compounds can be determined using techniques like X-ray crystallography, which provides insights into the bond angles, dihedral angles, and overall conformation of the molecules (O. Peeters et al., 1993).

Chemical Reactions and Properties

Benzotriazole derivatives undergo a range of chemical reactions, reflecting their versatile chemical properties. These compounds can participate in biotransformation processes, leading to the formation of various transformation products. For example, aerobic biological degradation of benzotriazoles can result in major transformation products like hydroxy-benzotriazoles, showcasing the compounds' reactivity and the potential for chemical modification (Sebastian Huntscha et al., 2014).

Scientific Research Applications

  • Solar Cell Enhancement : Incorporating benzotriazole moieties into organic dyes, such as WS-5 with an octyl group and WS-8 with a methyl group, has been shown to significantly enhance the open-circuit photovoltage in dye-sensitized solar cells (Cui et al., 2011).

  • Endocrine Disruption in Aquatic Species : Studies have found that benzotriazoles can disrupt the molting frequency in Daphnia magna, potentially impacting endocrine regulation and affecting survival (Giraudo et al., 2017).

  • Corrosion Inhibition : Novel benzotriazole derivatives have been synthesized using microwave irradiation, showing remarkable anti-corrosive effects on mild steel in acidic media (Verma & Singh, 2020).

  • Environmental Monitoring and Pollution Detection : Carbon nanofibers electrodes have been demonstrated to provide the best performance for detecting benzotriazoles in water samples, aiding in environmental monitoring and pollution detection (Muschietti et al., 2020).

  • Aquatic Toxicity : Benzotriazoles and their derivatives are toxic to aquatic organisms, with butylbenzotriazole being particularly toxic, causing acute toxicity at concentrations as low as 3.3 mg/l (Pillard et al., 2001).

  • Wastewater Treatment Systems : The removal mechanisms of benzotriazoles in duckweed Lemna minor wastewater treatment systems have been studied, with plant uptake identified as a major mechanism governing their removal (Gatidou et al., 2017).

  • Photolysis and Biotransformation : Sunlight photolysis of benzotriazoles has been identified as a relevant degradation process in surface waters, with transformation products showing high reactivity (Weidauer et al., 2016). Additionally, aromatic monohydroxylation has been found to be the predominant step during the biotransformation of 1H-benzotriazole in activated sludge (Huntscha et al., 2014).

Safety And Hazards

4-Methyl-1H-benzotriazole is stable under normal conditions of use . Heating to decomposition may produce irritating and toxic gases or fumes . Exposure to heat, open flames, and other potential sources of ignition should be avoided . Avoid contact with oxidizing and reducing agents .

properties

IUPAC Name

4-methyl-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGDVUCDZOBDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NNN=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274037
Record name 4-Methyl-1,2,3-benzotriazole
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URL https://comptox.epa.gov/dashboard/DTXSID50274037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-benzotriazole

CAS RN

29878-31-7
Record name 4-Methylbenzotriazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Tolyltriazole
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Record name 4-Methyl-1,2,3-benzotriazole
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Record name 4-methyl-1H-benzotriazole
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Record name 4-TOLYLTRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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